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Compound of Interest

Compound Name: 4,4'-Dihydroxytetraphenylmethane

Cat. No.: B110333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxyphenyl)diphenylmethane, also known as 4,4'-dihydroxytetraphenylmethane or

Bisphenol BP, is a member of the bisphenol family. This technical guide provides a

comprehensive overview of its core chemical properties, drawing from available experimental

and predicted data. The information is presented to be a valuable resource for professionals in

research, scientific, and drug development fields.

Core Chemical and Physical Properties
The following table summarizes the key physicochemical properties of Bis(4-

hydroxyphenyl)diphenylmethane. It is important to note that while some data is derived from

experimental measurements, other values are based on computational predictions and should

be interpreted accordingly.
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Property Value Data Type Reference(s)

Molecular Formula C₂₅H₂₀O₂ - [1][2]

Molecular Weight 352.43 g/mol Calculated [1][2]

CAS Number 1844-01-5 - [1][2]

Melting Point 296-298 °C Experimental

303-305 °C
Experimental (from

synthesis)
[3]

Boiling Point 530.6 ± 45.0 °C Predicted

Density 1.203 ± 0.06 g/cm³ Predicted

Solubility
Slightly soluble in

DMSO and Methanol
Qualitative

pKa 10.01 ± 0.10 Predicted

XLogP3 5.84 Calculated

Topological Polar

Surface Area (PSA)
40.5 Å² Calculated

Spectroscopic Data
Detailed experimental spectra for Bis(4-hydroxyphenyl)diphenylmethane are not widely

available in the public domain. However, data from a Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) analysis has been reported.
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Spectroscopic Technique Data Reference(s)

Mass Spectrometry (LC-

MS/MS)

Precursor Ion: 351.2 m/z

Product Ions: 273.3 m/z, 274.3

m/z

[4]

NMR Spectroscopy
No experimental data found in

the searched resources.
-

Infrared (IR) Spectroscopy
No experimental data found in

the searched resources.
-

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Bis(4-hydroxyphenyl)diphenylmethane are not available in the cited literature. Therefore, this

section provides generalized, standard methodologies for the key experiments.

Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a

solid compound in a given solvent.

Principle: An excess of the solid solute is agitated with the solvent for an extended period to

reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution

is then measured.

Methodology:

Preparation of Saturated Solution: Add an excess amount of Bis(4-

hydroxyphenyl)diphenylmethane to a known volume of the solvent in a sealed flask.

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then

carefully removed and filtered to separate the saturated solution from any remaining solid

particles.
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Quantification: The concentration of Bis(4-hydroxyphenyl)diphenylmethane in the clear

filtrate is determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Data Analysis: The solubility is calculated and typically expressed in units such as g/L or

mol/L.

Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis

spectrophotometry by measuring the absorbance at different pH values.

Principle: The two forms of the phenolic compound (the protonated acid, ArOH, and the

deprotonated phenolate, ArO⁻) have different UV-Vis absorption spectra. By measuring the

absorbance of the solution at a wavelength where the two species have different molar

absorptivities across a range of pH values, the ratio of their concentrations can be determined.

The Henderson-Hasselbalch equation is then used to calculate the pKa.

Methodology:

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying

pH values.

Sample Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)diphenylmethane in a

suitable solvent and add a small, constant aliquot to each buffer solution.

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. Identify the

wavelength of maximum absorbance for the phenolate form.

Data Analysis: Measure the absorbance of each solution at this wavelength. The pKa can be

determined by plotting the absorbance versus the pH and fitting the data to the appropriate

equation, or by using the following relationship at each pH: pKa = pH + log([ArOH]/[ArO⁻])

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,

transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

the solid sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass

spectrometer, often after separation by liquid chromatography (LC).

Ionization: Electrospray ionization (ESI) is a common technique for bisphenols.

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in

MS/MS) are determined.

Visualizations
Synthesis of Bis(4-hydroxyphenyl)diphenylmethane
The synthesis of Bis(4-hydroxyphenyl)diphenylmethane can be achieved through the reaction

of phenol with dichlorodiphenylmethane.
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Caption: A simplified workflow for the synthesis of Bis(4-hydroxyphenyl)diphenylmethane.

General Experimental Workflow for Solubility
Determination
The following diagram illustrates a typical workflow for determining the solubility of a solid

compound using the shake-flask method followed by HPLC analysis.
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Caption: Workflow for the shake-flask method of solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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